LogP Value Comparison: 1-(2,6-Dichloropyridin-4-yl)ethanone vs. 1-(2,6-Dichlorophenyl)ethanone
1-(2,6-Dichloropyridin-4-yl)ethanone (CAS 185319-20-4) exhibits a predicted LogP (XLogP3) value of 1.7, whereas its phenyl analog, 1-(2,6-dichlorophenyl)ethanone (CAS 2040-05-3), has a predicted LogP of approximately 2.8 [1]. This lower lipophilicity is due to the presence of the pyridine nitrogen, which increases polarity and reduces logP relative to the all-carbon phenyl ring [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.7 |
| Comparator Or Baseline | 1-(2,6-Dichlorophenyl)ethanone (CAS 2040-05-3), XLogP3 ≈ 2.8 (estimated) |
| Quantified Difference | Target compound is less lipophilic by approximately 1.1 log units |
| Conditions | Computed properties (PubChem and ChemSpider databases) |
Why This Matters
This difference in lipophilicity is crucial for medicinal chemists optimizing drug candidates, as it influences membrane permeability, solubility, and overall pharmacokinetic profiles.
- [1] PubChem. (2025). 1-(2,6-Dichloropyridin-4-yl)ethanone (Compound Summary). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/22119446 View Source
